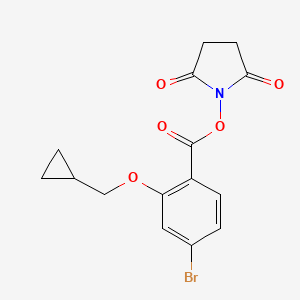
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate is a chemical compound with a complex structure that includes a pyrrolidinone ring, a bromine atom, and a cyclopropylmethoxy group attached to a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoate Intermediate: The starting material, 4-bromo-2-hydroxybenzoic acid, is reacted with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride to form 4-bromo-2-(cyclopropylmethoxy)benzoic acid.
Activation of the Carboxylic Acid: The benzoic acid derivative is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form the NHS ester.
Formation of the Final Product: The activated ester is then reacted with 2,5-dioxopyrrolidin-1-amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethoxy group and the pyrrolidinone ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 4-bromo-2-(cyclopropylmethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and the functional groups present. The pyrrolidinone ring and the bromine atom play crucial roles in binding to the active sites of target proteins, thereby affecting their activity.
類似化合物との比較
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-(1-(trifluoromethyl)cyclopropyl)benzoate
- 2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate is unique due to the presence of the bromine atom and the cyclopropylmethoxy group, which confer specific chemical reactivity and biological activity. These structural features distinguish it from other similar compounds and make it valuable for targeted applications in research and industry.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(cyclopropylmethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c16-10-3-4-11(12(7-10)21-8-9-1-2-9)15(20)22-17-13(18)5-6-14(17)19/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSJWRJWFVTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Br)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














